

Spectroscopic and Structural Elucidation of Senkyunolide N: A Technical Overview

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Compound of Interest

Compound Name: Senkyunolide N

Cat. No.: B12394744

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Introduction

Senkyunolide N is a naturally occurring phthalide compound that has been identified in several plant species, including *Ligusticum striatum*, *Apium graveolens* (celery), and notably in the traditional Chinese medicinal herb *Ligusticum chuanxiong*[1][2][3]. Phthalides from these sources are of significant interest to the scientific community due to their potential therapeutic properties. This technical guide provides a summary of the available spectroscopic data for **Senkyunolide N**, essential for its identification, characterization, and further research in drug discovery and development.

Chemical Structure and Properties

Senkyunolide N, with the molecular formula $C_{12}H_{18}O_4$, has a molecular weight of 226.27 g/mol [1]. Its systematic IUPAC name is (3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one[1]. The structure features a butyl-substituted phthalide core with two hydroxyl groups on the tetrahydrobenzofuran ring.

Spectroscopic Data

Precise spectroscopic data is fundamental for the unambiguous identification of natural products. While a complete, published dataset of 1H and ^{13}C NMR assignments and a detailed mass spectrum for **Senkyunolide N** are not readily available in publicly accessible literature,

this section outlines the expected spectroscopic characteristics based on its structure and data from closely related compounds.

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for confirming the elemental composition of **Senkyunolide N**.

Table 1: Mass Spectrometry Data for **Senkyunolide N**

Parameter	Value
Molecular Formula	C ₁₂ H ₁₈ O ₄
Exact Mass	226.1205
Molecular Weight	226.27
Predicted [M+H] ⁺	227.1278
Predicted [M+Na] ⁺	249.1097

Note: The values for [M+H]⁺ and [M+Na]⁺ are predicted and would be confirmed by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of **Senkyunolide N**. The chemical shifts are influenced by the electronic environment of each proton and carbon atom. Below are the anticipated ¹H and ¹³C NMR data based on the known structure.

Table 2: Predicted ¹H NMR Spectroscopic Data for **Senkyunolide N**

Position	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~4.5-4.7	m	-
H-4 α / β	~2.0-2.3	m	-
H-5 α / β	~1.8-2.1	m	-
H-6	~3.8-4.0	m	-
H-7	~4.2-4.4	m	-
H-1'	~1.3-1.6	m	-
H-2'	~1.2-1.5	m	-
H-3'	~1.2-1.5	m	-
H-4'	~0.9	t	~7.0
6-OH	Variable	br s	-
7-OH	Variable	br s	-

Note: Predicted chemical shifts (δ) are in ppm relative to a standard reference (e.g., TMS). Coupling constants (J) are in Hertz. 'm' denotes multiplet, 't' denotes triplet, and 'br s' denotes broad singlet. Actual values would be determined experimentally, typically in a solvent like CDCl₃ or CD₃OD.

Table 3: Predicted ¹³C NMR Spectroscopic Data for **Senkyunolide N**

Carbon Position	Predicted δ (ppm)
C-1	~170-175
C-3	~80-85
C-3a	~130-135
C-4	~25-30
C-5	~20-25
C-6	~70-75
C-7	~65-70
C-7a	~140-145
C-1'	~30-35
C-2'	~25-30
C-3'	~22-25
C-4'	~13-15

Note: Predicted chemical shifts (δ) are in ppm.

Experimental Protocols

The isolation and spectroscopic analysis of **Senkyunolide N** would follow established methods for the separation of phthalides from plant matrices.

Isolation Protocol

A general procedure for the isolation of **Senkyunolide N** from *Ligusticum chuanxiong* would involve the following steps:

- **Extraction:** The dried and powdered rhizomes of the plant material are typically extracted with a solvent such as ethanol or methanol at room temperature or under reflux.
- **Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate

compounds based on their polarity. Phthalides like **Senkyunolide N** are expected to be enriched in the ethyl acetate fraction.

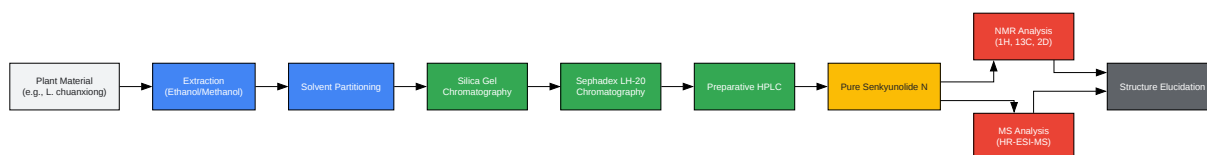
- Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification. This typically includes:
 - Silica Gel Column Chromatography: Gradient elution with a solvent system like hexane-ethyl acetate is used for initial fractionation.
 - Sephadex LH-20 Column Chromatography: This is often used for further purification to remove pigments and other impurities.
 - Preparative High-Performance Liquid Chromatography (Prep-HPLC): A final purification step using a C18 column with a mobile phase such as methanol-water or acetonitrile-water is employed to obtain the pure compound.

Spectroscopic Analysis Protocol

- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra of the purified **Senkyunolide N** are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD).
- Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or a similar high-resolution mass spectrometer to confirm the molecular formula.

Experimental Workflow

The logical flow for the isolation and characterization of **Senkyunolide N** is depicted in the following diagram.



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Caption: Isolation and structural elucidation workflow for **Senkyunolide N**.

Conclusion

This technical guide provides an overview of the key spectroscopic data and experimental considerations for the study of **Senkyunolide N**. For researchers in natural product chemistry and drug development, accurate and detailed spectroscopic information is paramount. While complete experimental data for **Senkyunolide N** is not widely published, the information provided herein, based on its known structure and the analysis of related compounds, serves as a valuable resource for its identification and further investigation. Future research should focus on the full spectroscopic characterization and biological evaluation of this promising phthalide.

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References

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